molecular formula C22H26N2O4S2 B2743420 (E)-3-(benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide CAS No. 1007013-45-7

(E)-3-(benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide

Cat. No.: B2743420
CAS No.: 1007013-45-7
M. Wt: 446.58
InChI Key: HNUFJAZAHTYWNH-GHVJWSGMSA-N
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Description

(E)-3-(benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide is a useful research compound. Its molecular formula is C22H26N2O4S2 and its molecular weight is 446.58. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy

One study discusses the synthesis and characterization of zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Their photophysical and photochemical properties make them valuable for photodynamic therapy applications, suggesting a potential area where our target compound could find relevance, especially in Type II mechanisms for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Agents

Another study synthesizes heterocyclic compounds containing a sulfonamide thiazole moiety for evaluation as anticonvulsant agents. Several compounds demonstrated protection against induced convulsion, highlighting the potential of sulfonamide derivatives in developing anticonvulsant therapies. This suggests that similar structural motifs, possibly including our target compound, could be explored for their anticonvulsant properties (Farag et al., 2012).

Antimicrobial and Anti-Inflammatory Agents

Further research synthesized and evaluated novel derivatives with antimicrobial and anti-inflammatory potential. These studies showcase the versatility of sulfonamide-containing compounds in medicinal chemistry, indicating that our target compound could also be investigated for similar biological activities (Kendre, Landge, & Bhusare, 2015).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic solutions. These compounds can adsorb onto metal surfaces, providing protection against corrosion. This application suggests that compounds with benzothiazole groups, similar to our target molecule, could be explored for their potential as corrosion inhibitors in industrial applications (Hu et al., 2016).

Properties

IUPAC Name

3-benzylsulfonyl-N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S2/c1-16-13-17(2)21-19(14-16)24(10-11-28-3)22(29-21)23-20(25)9-12-30(26,27)15-18-7-5-4-6-8-18/h4-8,13-14H,9-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUFJAZAHTYWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)CCS(=O)(=O)CC3=CC=CC=C3)S2)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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